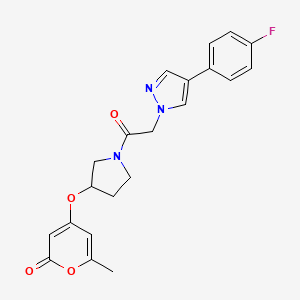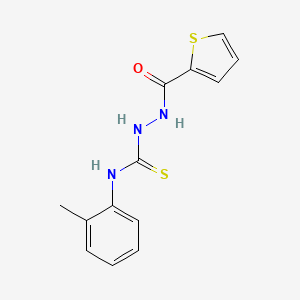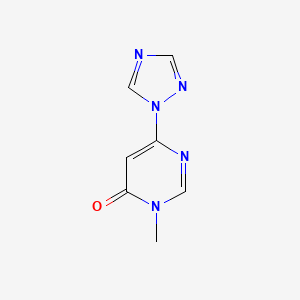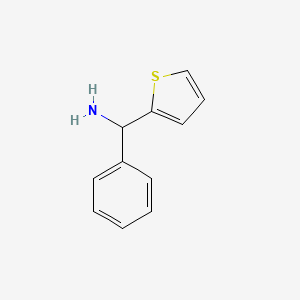![molecular formula C16H13ClN2O3S2 B2417558 N-(4-chlorobenzo[d]thiazol-7-yl)-4-(ethylsulfonyl)benzamide CAS No. 1004393-08-1](/img/structure/B2417558.png)
N-(4-chlorobenzo[d]thiazol-7-yl)-4-(ethylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzo[d]thiazol-7-yl)-4-(ethylsulfonyl)benzamide (CBT-ESB) is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CBT-ESB is a benzamide derivative that has been synthesized and studied for its potential biological activities.
Scientific Research Applications
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with the compound of interest, has shown that these compounds exhibit potency in in vitro Purkinje fiber assays comparable to known selective class III agents. This suggests potential applications in treating arrhythmias (Morgan et al., 1990).
Antiviral and Antifungal Activity
Compounds derived from 4-chlorobenzoic acid, including those with thiadiazole sulfonamide derivatives, have demonstrated certain antiviral activities, particularly against tobacco mosaic virus. This indicates their potential use as antiviral agents (Chen et al., 2010).
Anticancer Agents
Indapamide derivatives with 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide structures have shown high proapoptotic activity on melanoma cell lines, suggesting their application in cancer treatment (Yılmaz et al., 2015).
Antimicrobial and Antifungal Agents
Research on sulfonyl-substituted nitrogen-containing heterocyclic systems, including arylsulfonamides and benzamides, has shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests their potential as broad-spectrum antimicrobial agents (Sych et al., 2019).
Molecular Docking and Computational Calculations
Theoretical studies on sulfonamide derivatives, including those with benzo[d]thiazol moieties, have explored their potential as COVID-19 drugs through computational calculations and molecular docking studies. This highlights their application in the design of novel therapeutic agents against emerging pathogens (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-2-24(21,22)11-5-3-10(4-6-11)16(20)19-13-8-7-12(17)14-15(13)23-9-18-14/h3-9H,2H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXSRQHNTCPJIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-7-yl)-4-(ethylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2417476.png)
![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide](/img/structure/B2417477.png)
![2-[[1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2417478.png)

![1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2417480.png)
![N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2417481.png)




![(E)-4-(Dimethylamino)-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-enamide](/img/structure/B2417494.png)


